Psilomethoxin

Description

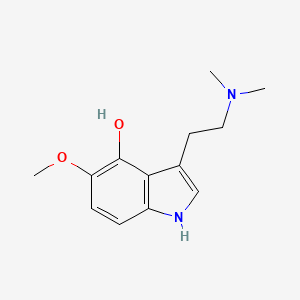

Structure

3D Structure

Properties

CAS No. |

2433-31-0 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol |

InChI |

InChI=1S/C13H18N2O2/c1-15(2)7-6-9-8-14-10-4-5-11(17-3)13(16)12(9)10/h4-5,8,14,16H,6-7H2,1-3H3 |

InChI Key |

YTBHRCRBKLRGBT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=C(C=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Psilomethoxin: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine (B22526) of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. First synthesized in 1965, it has remained largely unstudied until recent controversial claims of its biosynthesis brought it to the forefront of psychedelic research. This technical guide provides a comprehensive overview of the history of psilomethoxin's discovery and synthesis, a detailed account of the analytical chemistry that debunked recent biosynthetic claims, and a hypothesized pharmacological profile based on its structural analogues. Due to a lack of published empirical data, the receptor binding affinities, efficacy, and in vivo pharmacokinetics of psilomethoxin remain speculative. This guide compiles available data on related compounds to provide a comparative context for future research.

Discovery and Synthesis History

First Chemical Synthesis (1965)

Psilomethoxin was first synthesized in 1965 by Marc Julia and his colleagues at the Pasteur Institute. The synthesis was part of a broader exploration of indole (B1671886) derivatives. The original paper, "Recherches en série indolique. XII. - Synthèse de la (méthoxy-5 hydroxy-4 indolyl-3)-2 éthyl diméthylamine (psilométhoxine)," published in the Bulletin de la Société Chimique de France, describes a multi-step synthesis starting from ortho-vanillin[1][2][3]. Alexander Shulgin, a renowned psychedelic chemist, later described this 10-step synthesis as "quite a frightening thing," which may explain why the compound was not widely pursued. The molecule was characterized, but no bioassay or pharmacological data was reported, and the sample was not preserved[1][2].

Renewed Interest and the "Biosynthesis" Controversy

In the early 2020s, an organization known as the "Church of Psilomethoxin" (later renamed the Church of Sacred Synthesis) claimed to have produced psilomethoxin through a novel biosynthetic method[1]. This method allegedly involved feeding 5-MeO-DMT to cultivated Psilocybe mushrooms, with the assertion that the fungal enzymes would hydroxylate the 5-MeO-DMT at the 4-position to produce psilomethoxin[1][4][5]. This claim generated significant interest and skepticism within the scientific community. The church marketed and distributed what they claimed to be psilomethoxin-containing mushroom material as a sacrament[1].

Experimental Protocols

Chemical Synthesis of Psilomethoxin

Analytical Investigation of Alleged Biosynthesized Psilomethoxin

In 2023, a comprehensive analytical investigation was conducted by researchers at the Usona Institute to verify the claims of the Church of Psilomethoxin. The findings were published in a preprint titled "Fungi Fiction: Analytical Investigation into the Church Of Psilomethoxin's Alleged Novel Compound Using UPLC-HRMS"[2][5].

Experimental Workflow:

Methodology:

-

Sample Source: A sample of the purported psilomethoxin material was obtained from an anonymous member of the Church of Psilomethoxin[4].

-

Extraction: The contents of the capsule were extracted with methanol[5].

-

Analytical Technique: The extract was analyzed using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)[2][5].

-

Comparison: The resulting chromatograms and mass spectra were compared against authentic reference standards for psilocybin, psilocin, baeocystin, 5-MeO-DMT, and the predicted mass of psilomethoxin[5].

Findings:

The analysis unambiguously identified psilocybin, psilocin, and a trace amount of baeocystin in the sample. Crucially, no detectable levels of psilomethoxin or its putative prodrug, 5-methoxypsilocybin, were found[1][2][5]. The researchers concluded that the claims of biosynthetic production of psilomethoxin were unsubstantiated and that the material being distributed was consistent with standard psilocybin-containing mushrooms[4][5].

Pharmacological Profile (Hypothesized)

As of late 2025, there is no publicly available empirical data on the receptor binding affinity, functional efficacy, or in vivo pharmacokinetics of psilomethoxin. The following sections present a hypothesized profile based on its structural similarity to psilocin and 5-MeO-DMT.

Receptor Binding Affinity

Psilomethoxin's structure suggests it would act as a serotonergic psychedelic, with primary activity at serotonin (B10506) (5-HT) receptors. It is hypothesized to have a higher affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, while also acting on the 5-HT2A receptor, the primary target for classic psychedelics like psilocin[6].

Table 1: Receptor Binding Affinities (Ki, nM) of Psilomethoxin and Related Compounds

| Receptor | Psilomethoxin (Hypothesized) | Psilocin (4-HO-DMT) | 5-MeO-DMT |

| 5-HT1A | High | Moderate (100-600)[7] | High (<10)[8] |

| 5-HT2A | Moderate | Moderate (100-600)[7] | Low (>1000)[8] |

| 5-HT2B | Moderate | High (<10)[7] | Moderate |

| 5-HT2C | Moderate | Moderate (100-600)[7] | Low |

| SERT | Low | Low | Moderate |

Note: "High," "Moderate," and "Low" are qualitative descriptors based on structural comparisons. The quantitative data for psilocin and 5-MeO-DMT are provided for context.

Functional Efficacy

The functional activity of psilomethoxin at its target receptors is also unknown. It is likely to be a partial or full agonist at 5-HT1A and 5-HT2A receptors. The relative efficacy at these receptors would determine its unique psychedelic and potential therapeutic effects.

Table 2: Functional Efficacy (EC50, nM) of Related Compounds at the 5-HT2A Receptor

| Compound | EC50 (nM) at 5-HT2A | Emax (% of 5-HT) |

| Psilocin (4-HO-DMT) | ~1-10[9] | 90-100%[9] |

| 4-AcO-DMT | Weaker than 4-HO-DMT (~10-40x)[9] | ~79%[9] |

| 5-MeO-DMT | ~100[8] | ~115%[8] |

Pharmacokinetics

The pharmacokinetic profile of psilomethoxin has not been determined. Based on its structural similarity to psilocin, it is expected to be orally active with a similar duration of action. The half-life is speculated to be in the range of 1-3 hours, with direct effects lasting 4-6 hours[4].

Table 3: Pharmacokinetic Parameters of Related Compounds

| Parameter | Psilomethoxin (Hypothesized) | Psilocin | 5-MeO-DMT |

| Bioavailability | Orally Active | ~50% (from Psilocybin) | Inactive orally without MAOI |

| Half-life | 1-3 hours | 2-3 hours | 12-18 minutes |

| Onset of Action | Unknown | 20-40 minutes | Seconds to minutes (non-oral) |

| Duration of Effects | 4-6 hours | 4-6 hours | 30-90 minutes |

Hypothesized Signaling Pathways

Psilomethoxin's effects are likely mediated through the activation of G-protein coupled receptors, primarily 5-HT1A and 5-HT2A.

Activation of the 5-HT1A receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects that are often associated with anxiolysis. In contrast, activation of the 5-HT2A receptor is coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, which are linked to the classic psychedelic effects and promotion of neuroplasticity.

Future Directions

The field of psychedelic research would greatly benefit from the definitive chemical synthesis and rigorous pharmacological characterization of psilomethoxin. Key areas for future investigation include:

-

Replication of the 1965 Synthesis: A modern, well-documented synthesis of psilomethoxin is necessary to provide a pure standard for research.

-

In Vitro Pharmacology: Comprehensive receptor binding and functional assays are required to determine the precise affinity and efficacy of psilomethoxin at a wide range of CNS targets.

-

In Vivo Studies: Preclinical studies in animal models are needed to characterize the pharmacokinetic profile, behavioral effects, and safety of psilomethoxin.

-

Neurobiology: Investigation into the specific downstream signaling pathways and effects on neural plasticity will help to elucidate its mechanism of action.

Conclusion

Psilomethoxin remains an enigmatic tryptamine with a history rooted in classic psychedelic chemistry and a recent resurgence in interest due to unsubstantiated claims. While its biosynthetic production has been scientifically refuted, the potential for this "hybrid" molecule to possess a unique pharmacological profile warrants further investigation. This guide has summarized the known history and provided a data-driven, albeit hypothesized, framework for understanding its potential pharmacology. The definitive synthesis and characterization of psilomethoxin are critical next steps to unlock its true scientific and therapeutic potential.

References

- 1. Psilomethoxin - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Hydroxy-5-methoxydimethyltryptamine [chemeurope.com]

- 4. psymposia.com [psymposia.com]

- 5. researchgate.net [researchgate.net]

- 6. Psilomethoxin (4-HO-5-MeO-DMT) [benchchem.com]

- 7. journals.plos.org [journals.plos.org]

- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as psilomethoxin, is a lesser-known psychedelic tryptamine (B22526) that has garnered interest due to its structural similarity to both psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and a hypothesized pharmacological profile based on data from structurally related compounds. Detailed synthetic methodologies and standard experimental protocols for its characterization are also presented to facilitate further scientific investigation.

Chemical Structure and Properties

4-HO-5-MeO-DMT is a tryptamine derivative with a hydroxyl group at the 4-position and a methoxy (B1213986) group at the 5-position of the indole (B1671886) ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of 4-HO-5-MeO-DMT

| Property | Value | Reference |

| IUPAC Name | 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indol-4-ol | [1] |

| Molecular Formula | C13H18N2O2 | [1][3] |

| Molar Mass | 234.30 g/mol | [3] |

| CAS Number | 2433-31-0 | [1] |

| Melting Point | 146-147 °C (from ethyl acetate) | [1] |

| Appearance |

Synthesis of 4-HO-5-MeO-DMT

The only documented chemical synthesis of 4-HO-5-MeO-DMT was reported by Marc Julia and his colleagues in 1965.[2][4] The synthesis is a multi-step process starting from ortho-vanillin. While the full detailed protocol from the original paper is not widely accessible, the general scheme is understood.

Julia Synthesis from Ortho-vanillin (Hypothesized Workflow)

The following diagram illustrates the key transformations in the synthesis of 4-HO-5-MeO-DMT from ortho-vanillin as described in the literature.

Caption: Hypothesized workflow for the Julia synthesis of 4-HO-5-MeO-DMT.

Hypothesized Pharmacological Profile

Due to the lack of direct experimental data for 4-HO-5-MeO-DMT, its pharmacological profile is hypothesized based on the known receptor binding affinities of its structural analogs, psilocin (4-HO-DMT) and 5-MeO-DMT. It is expected to act as a serotonin (B10506) receptor agonist, with a potential for high affinity at the 5-HT2A receptor, which is characteristic of classic psychedelics.

Table 2: Hypothesized Receptor Binding Profile of 4-HO-5-MeO-DMT based on Analogs

| Receptor | Psilocin (4-HO-DMT) Ki (nM) | 5-MeO-DMT Ki (nM) | 4-HO-5-MeO-DMT Hypothesized Affinity |

| 5-HT1A | 100[5] | < 10[3] | High |

| 5-HT2A | 6[5] | 907 ± 170[6] | High |

| 5-HT2C | 14[5] | Moderate to High |

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Hypothesized Signaling Pathway

The primary psychedelic effects of tryptamines are mediated through agonism at the 5-HT2A receptor, a Gq-coupled protein. Activation of this receptor is believed to initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Hypothesized 5-HT2A receptor signaling pathway for 4-HO-5-MeO-DMT.

Experimental Protocols

The following are generalized protocols for the characterization of novel tryptamines like 4-HO-5-MeO-DMT.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of 4-HO-5-MeO-DMT for various serotonin receptors.

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A).

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

4-HO-5-MeO-DMT (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known antagonist for the target receptor).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of 4-HO-5-MeO-DMT in assay buffer.

-

In a 96-well filter plate, add the assay buffer, a fixed concentration of the radioligand, and the diluted test compound or control.

-

Initiate the binding reaction by adding the receptor membrane preparation to each well.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration, washing each well with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Rodents

The HTR in mice is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.

Materials:

-

Male C57BL/6J mice.

-

4-HO-5-MeO-DMT dissolved in a suitable vehicle (e.g., saline).

-

Observation chambers.

-

Video recording equipment.

Procedure:

-

Acclimate the mice to the observation chambers.

-

Administer various doses of 4-HO-5-MeO-DMT (and a vehicle control) to different groups of mice via a specific route (e.g., intraperitoneal injection).

-

Immediately after administration, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse.

-

Analyze the dose-response relationship for the induction of HTR.

Proposed Drug Development Workflow

The development of a novel psychedelic compound like 4-HO-5-MeO-DMT for therapeutic use would follow a structured pathway.

Caption: A generalized workflow for psychedelic drug development.

Conclusion and Future Directions

4-HO-5-MeO-DMT represents an intriguing yet largely uncharacterized psychedelic compound. Its unique chemical structure, combining features of psilocin and 5-MeO-DMT, suggests a potentially novel pharmacological profile. The information presented in this guide, including its synthesis, hypothesized receptor affinities, and proposed experimental protocols, is intended to serve as a foundational resource for researchers. Future research should prioritize the de novo synthesis and purification of 4-HO-5-MeO-DMT to enable comprehensive in vitro and in vivo characterization. Elucidating its precise receptor binding profile, functional activity, and metabolic fate will be crucial in determining its potential as a research tool or therapeutic agent.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Psilomethoxin - Wikipedia [en.wikipedia.org]

- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. atlasspores.academy [atlasspores.academy]

- 6. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

Psilomethoxin: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Psilomethoxin (4-HO-5-MeO-DMT), a tryptamine (B22526) compound of interest in neuropharmacology and psychedelic research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Psilomethoxin, also known as 4-hydroxy-5-methoxy-N,N-dimethyltryptamine, is a lesser-known psychedelic compound that is structurally related to both psilocin (4-HO-DMT) and 5-MeO-DMT.[1] First synthesized in 1965, it has remained largely unexplored in the scientific literature.[1][2] Its unique structure, combining features of two well-studied psychedelics, suggests a potentially novel pharmacological profile that warrants further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of Psilomethoxin is provided below, along with a comparison to the related compounds psilocin and 5-MeO-DMT.

| Property | Psilomethoxin (4-HO-5-MeO-DMT) | Psilocin (4-HO-DMT) | 5-MeO-DMT |

| CAS Number | 2433-31-0 | 520-53-6 | 1019-45-0 |

| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₂H₁₆N₂O | C₁₃H₁₈N₂O |

| Molecular Weight | 234.29 g/mol | 204.27 g/mol | 218.30 g/mol |

| IUPAC Name | 3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol | 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol | 3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indole |

Synthesis

General Experimental Protocol for Tryptamine Synthesis

A common method for synthesizing tryptamines involves the Speeter and Anthony synthesis. This procedure can be adapted for the synthesis of Psilomethoxin, likely starting from 4-benzyloxy-5-methoxyindole. The general steps are as follows:

-

Oxalyl Chloride Acylation: The substituted indole (B1671886) is reacted with oxalyl chloride in a suitable solvent (e.g., anhydrous diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting acid chloride is then reacted with dimethylamine (B145610) to form the N,N-dimethyl-α-keto-amide.

-

Reduction: The keto-amide is subsequently reduced to the corresponding tryptamine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Deprotection (if necessary): If a protecting group (e.g., benzyl) is used for the hydroxyl group, a final deprotection step is required.

It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Purification at each step, typically by chromatography, is essential to obtain a pure final product.

Pharmacology (Hypothesized)

Due to a lack of empirical data, the pharmacology of Psilomethoxin is largely theoretical and extrapolated from its structural similarity to psilocin and 5-MeO-DMT.

It is hypothesized that Psilomethoxin acts as a serotonin (B10506) receptor agonist.[3] Unlike classic psychedelics that are potent 5-HT2A receptor agonists, Psilomethoxin is theorized to have a higher affinity for the 5-HT1A receptor, similar to 5-MeO-DMT.[3] This could potentially lead to rapid-acting psychoplastogenic effects without strong hallucinogenic properties.[3]

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway of Psilomethoxin, highlighting its potential interactions with 5-HT1A and 5-HT2A receptors.

Caption: Hypothesized signaling of Psilomethoxin.

Future Research Directions

The current body of knowledge on Psilomethoxin is extremely limited. Future research should focus on:

-

Chemical Synthesis and Characterization: Development and publication of a detailed, modern, and reproducible synthetic route for Psilomethoxin, followed by thorough analytical characterization.

-

In Vitro Pharmacology: Comprehensive receptor binding and functional assays to determine the affinity and efficacy of Psilomethoxin at a wide range of serotonin receptors and other potential targets.

-

In Vivo Studies: Preclinical studies in animal models to investigate the pharmacokinetic profile, behavioral effects, and safety of Psilomethoxin.

-

Neurobiological Investigations: Studies to explore the effects of Psilomethoxin on neural plasticity, neurogenesis, and inflammatory markers.[3]

References

The Phantom Psychedelic: A Pharmacological Inquiry into 4-Hydroxy-5-Methoxy-N,N-Dimethyltryptamine and its Proxies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT) represents a fascinating but largely enigmatic molecule within the tryptamine (B22526) class of psychedelics. Structurally a hybrid of the well-characterized psychoactive compounds psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), its pharmacological profile remains virtually uncharted in scientific literature. The only notable mention of this compound is its initial synthesis in 1965 by Marc Julia's group at the Pasteur Institute, with no subsequent documented exploration of its biological activity.[1] This guide, therefore, ventures into a comparative analysis of its two closest structural analogs, psilocin and 5-MeO-DMT, to construct a theoretical pharmacological profile for the elusive 4-HO-5-MeO-DMT. By examining the receptor binding affinities, functional activities, and signaling pathways of these parent compounds, we can extrapolate potential properties of this "phantom psychedelic" and provide a framework for future empirical investigation.

Comparative Pharmacological Profiles of Psilocin and 5-MeO-DMT

To understand the potential pharmacology of 4-HO-5-MeO-DMT, a detailed examination of its structural neighbors is paramount. Psilocin, the active metabolite of psilocybin, is known for its classic psychedelic effects, primarily mediated by serotonin (B10506) 2A (5-HT2A) receptor agonism.[2] In contrast, 5-MeO-DMT is recognized for its potent, short-acting psychedelic effects, with a more pronounced interaction with the serotonin 1A (5-HT1A) receptor.[3][4]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of psilocin and 5-MeO-DMT at key serotonin receptors. Lower Ki values indicate a higher binding affinity.

| Receptor | Psilocin (4-HO-DMT) Ki (nM) | 5-MeO-DMT Ki (nM) |

| 5-HT1A | 235[5] | <10[6], 170 +/- 35[7] |

| 5-HT2A | 68–1,300[5] | >1000[6], 14 +/- 1[7] |

| 5-HT2C | 340[5] | - |

Note: Discrepancies in reported Ki values can arise from variations in experimental conditions and tissues used.

Functional Activity

Functional assays determine the cellular response upon ligand binding. Both psilocin and 5-MeO-DMT are agonists at serotonin receptors, but with different profiles.

| Parameter | Psilocin (4-HO-DMT) | 5-MeO-DMT |

| 5-HT1A Receptor Activity | Partial Agonist | Full Agonist[8] |

| 5-HT2A Receptor Activity | Partial Agonist[8] | Full Agonist[8] |

| Serotonin Reuptake (SERT) | - | Inhibitor[6] |

5-MeO-DMT's full agonism at both 5-HT1A and 5-HT2A receptors, coupled with its ability to inhibit serotonin reuptake, suggests a more intense and overwhelming serotonergic effect compared to the partial agonism of psilocin at the 5-HT2A receptor.[6][8]

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the pharmacological data presented.

Radioligand Receptor Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the test compound (e.g., 4-HO-5-MeO-DMT).

-

Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of bound radioligand.

-

Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux)

This assay measures the functional activity of a compound at a GPCR, such as the 5-HT2A receptor, which signals through the Gq pathway leading to an increase in intracellular calcium.

Protocol:

-

Cell Preparation: Cells engineered to express the target GPCR are cultured and then loaded with a fluorescent dye that is sensitive to intracellular calcium concentrations.

-

Compound Addition: The test compound is added to the cells at various concentrations.

-

Fluorescence Measurement: A fluorometric imaging plate reader or a similar instrument is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: A dose-response curve is constructed by plotting the fluorescence response against the concentration of the test compound. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are calculated to determine the compound's potency and efficacy.

Key Signaling Pathways

The subjective and physiological effects of psilocin and 5-MeO-DMT are mediated by complex intracellular signaling cascades following receptor activation.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq-coupled GPCR, is central to the classic psychedelic effects of tryptamines.

Upon binding of an agonist like psilocin or 5-MeO-DMT, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including modulation of gene expression and neuronal excitability, which are thought to underlie the profound changes in perception and cognition associated with psychedelic experiences.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi-coupled GPCR, and its activation generally leads to neuronal inhibition. This pathway is particularly relevant for 5-MeO-DMT.

Activation of the 5-HT1A receptor by an agonist such as 5-MeO-DMT activates the Gi protein. This has two main effects: the α subunit of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in protein kinase A (PKA) activity. The βγ subunit of Gi directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuron, resulting in an overall inhibitory effect. The potent anxiolytic and antidepressant-like effects observed with some 5-HT1A agonists may be mediated through this pathway.[9]

Predicted Pharmacological Profile of 4-Hydroxy-5-Methoxy-N,N-Dimethyltryptamine

Based on the principles of structure-activity relationships, we can hypothesize the pharmacological profile of 4-HO-5-MeO-DMT:

-

Receptor Affinity: The presence of the 4-hydroxyl group, similar to psilocin, might confer significant 5-HT2A receptor affinity. The 5-methoxy group, characteristic of 5-MeO-DMT, would likely contribute to high affinity for the 5-HT1A receptor. Therefore, 4-HO-5-MeO-DMT is predicted to be a potent agonist at both 5-HT1A and 5-HT2A receptors, potentially with a more balanced profile than either of its parent compounds.

-

Functional Activity: It is plausible that 4-HO-5-MeO-DMT would act as a partial or full agonist at both 5-HT1A and 5-HT2A receptors. The interplay between these two receptor systems could lead to a unique subjective experience, possibly combining the visual and introspective effects of psilocin with the potent, ego-dissolving properties of 5-MeO-DMT.

-

In Vivo Effects: The combined agonism at 5-HT1A and 5-HT2A receptors could result in a complex behavioral profile in animal models, exhibiting characteristics of both psilocin and 5-MeO-DMT-induced behaviors.

Future Directions and Conclusion

The pharmacological profile of 4-hydroxy-5-methoxy-N,N-dimethyltryptamine remains a compelling mystery. The theoretical framework presented here, based on the well-documented pharmacology of psilocin and 5-MeO-DMT, offers a starting point for empirical investigation. Future research should prioritize the chemical synthesis of 4-HO-5-MeO-DMT, followed by a comprehensive in vitro and in vivo characterization using the experimental protocols outlined in this guide. Such studies will be invaluable in elucidating the structure-activity relationships of psychedelic tryptamines and could potentially unveil a novel compound with unique therapeutic potential. The exploration of this "phantom psychedelic" underscores the vast and still largely untapped landscape of psychoactive compounds and their potential to advance our understanding of neuroscience and consciousness.

References

- 1. 4-Hydroxy-5-methoxydimethyltryptamine [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 5. 4-MeO-DMT - Wikipedia [en.wikipedia.org]

- 6. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Theoretical Biosynthesis of Psilomethoxin (5-MeO-DMT) in Psilocybe Species

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Technical Research Division

Subject: A Proposed Metabolic Engineering Strategy for the De Novo Production of Psilomethoxin in Psilocybe Fungi

Executive Summary

Psilomethoxin, also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a potent psychedelic tryptamine (B22526) not naturally produced by fungi of the Psilocybe genus. However, the well-characterized biosynthetic machinery for psilocybin production within these species presents a compelling platform for metabolic engineering. This whitepaper outlines a theoretical framework for redirecting endogenous metabolic pathways in Psilocybe spp. to enable the de novo synthesis of Psilomethoxin. The proposed strategy involves the heterologous expression of a carefully selected O-methyltransferase (OMT) enzyme to intercept an existing precursor in the tryptamine pathway. This document provides a detailed overview of the native psilocybin pathway, the proposed engineered pathway, requisite experimental protocols for implementation and validation, and a summary of relevant quantitative data to inform future research.

The Established Biosynthesis of Psilocybin

The biosynthesis of psilocybin in Psilocybe species is a well-elucidated pathway that begins with the amino acid L-tryptophan.[1] Four key enzymes have been identified as being responsible for the conversion of L-tryptophan into psilocybin.[1][2][3]

-

PsiD (Tryptophan Decarboxylase): This enzyme initiates the pathway by removing the carboxyl group from L-tryptophan to produce tryptamine.[1]

-

PsiH (Monooxygenase): Tryptamine is then hydroxylated at the 4-position of the indole (B1671886) ring by PsiH to yield 4-hydroxytryptamine (B1209533).[2][3]

-

PsiK (Kinase): This enzyme phosphorylates 4-hydroxytryptamine to create norbaeocystin (B1244615) (4-phosphoryloxy-tryptamine).[2]

-

PsiM (Methyltransferase): In the final two steps, PsiM, an iterative N-methyltransferase, sequentially adds two methyl groups to the amino group of norbaeocystin, first producing baeocystin (B1212335) and finally psilocybin.[2][4]

This established pathway highlights the presence of the necessary precursors (tryptophan, tryptamine) and a robust methyltransferase (PsiM) that could potentially be leveraged for novel compound synthesis.

Proposed Theoretical Pathway for Psilomethoxin Biosynthesis

The central hypothesis for engineering Psilomethoxin production is the introduction of an O-methyltransferase (OMT) capable of methylating the 5-hydroxyl group of an endogenous precursor. The most logical and abundant precursor within the host metabolism is serotonin (B10506) (5-hydroxytryptamine) , which is structurally similar to the native PsiH product (4-hydroxytryptamine).

The proposed engineered pathway would proceed as follows:

-

Tryptophan Hydroxylation: The native tryptophan 5-hydroxylase (T5H), an enzyme common in many organisms for serotonin synthesis, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[5]

-

Decarboxylation: The native aromatic L-amino acid decarboxylase (AADC) or the psilocybin-specific PsiD enzyme would then convert 5-HTP into serotonin (5-hydroxytryptamine).[5][6]

-

O-Methylation (Engineered Step): A heterologously expressed Hydroxyindole O-methyltransferase (HIOMT) would methylate the 5-hydroxyl group of serotonin to produce 5-methoxytryptamine (B125070) (5-MeO-T). HIOMT is the enzyme responsible for the final step of melatonin (B1676174) synthesis in vertebrates and is a prime candidate due to its specificity for the 5-hydroxy position of indoleamines.[5]

-

N,N-Dimethylation: The native, and reportedly promiscuous, N-methyltransferase PsiM would then catalyze the twofold methylation of the primary amine of 5-MeO-T to yield the target compound, Psilomethoxin (5-MeO-DMT) .

This strategy redirects the metabolic flux from the native psilocybin pathway towards the novel Psilomethoxin pathway by leveraging an existing precursor pool and the host's powerful methylation capabilities.

Experimental Protocols for Validation

The validation of this theoretical pathway requires a systematic, multi-stage approach involving genetic engineering and analytical chemistry.

Fungal Strain Engineering

The primary objective is the stable integration and expression of a candidate O-methyltransferase gene (e.g., HIOMT) into the Psilocybe genome.

Methodology: Agrobacterium tumefaciens-mediated Transformation (ATMT)

This is a common and effective method for transforming filamentous fungi.[7]

-

Vector Construction: A candidate HIOMT gene, codon-optimized for Psilocybe cubensis, will be synthesized and cloned into a fungal expression vector. The vector should contain a strong constitutive promoter (e.g., gpdA) and a selectable marker, such as hygromycin resistance (hph).

-

Agrobacterium Preparation: The final vector is transformed into a suitable A. tumefaciens strain (e.g., LBA4404). The bacterial culture is grown to an OD600 of 0.8-1.0 and then induced with acetosyringone (B1664989) to activate the virulence (Vir) genes required for T-DNA transfer.

-

Co-cultivation: Fresh Psilocybe spores or mycelial fragments are harvested and co-cultivated with the induced Agrobacterium culture on an induction medium for 48-72 hours.

-

Selection and Purification: The co-cultivation plates are washed and transferred to a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformants and a bacteriostatic agent (e.g., cefotaxime) to eliminate residual Agrobacterium.

-

Verification: Putative transformants are sub-cultured on selective media. Genomic DNA is extracted, and successful integration of the HIOMT gene is confirmed via PCR. Gene expression is subsequently verified by extracting total RNA, synthesizing cDNA, and performing RT-qPCR.

Metabolite Extraction and Analysis

Accurate detection and quantification of tryptamines from fungal cultures are critical for validating pathway function.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required to identify and quantify novel compounds in a complex biological matrix.[8][9][10]

-

Sample Preparation: Freeze-dried mycelium from engineered and wild-type control cultures is ground to a fine powder. Metabolites are extracted using an acidified methanol (B129727) solution, followed by sonication and centrifugation to pellet cellular debris.

-

Chromatographic Separation: The supernatant is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.[11][12] A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is used to separate the tryptamine alkaloids.

-

Mass Spectrometry Detection: The HPLC eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM).[9][10] Specific precursor-to-product ion transitions for Psilomethoxin (e.g., m/z 219.2 → 159.1) and other relevant tryptamines (psilocybin, serotonin, etc.) will be monitored.

-

Quantification: Absolute quantification is achieved by generating a standard curve with a certified reference standard of Psilomethoxin. An internal standard (e.g., d4-Serotonin) should be used to correct for matrix effects and variations in extraction efficiency.

Quantitative Data Summary

While kinetic data for the theoretical pathway is not available, data from related enzymes and engineered systems can provide valuable benchmarks for feasibility assessment.

Table 1: Tryptamine Production Titers in Engineered Microorganisms

| Compound | Host Organism | Production Titer (mg/L) | Reference |

|---|---|---|---|

| Psilocybin | Saccharomyces cerevisiae | 627 ± 140 | [13][14] |

| Psilocin | Saccharomyces cerevisiae | 580 ± 276 | [13][14] |

| N-acetyl-4-hydroxytryptamine | Saccharomyces cerevisiae | (Not Quantified) |[13][14] |

Table 2: Analytical Parameters for Tryptamine Quantification via LC-MS/MS

| Analyte | Linearity Range (ng/mL) | Matrix Effects (CV%) | Extraction Efficiency (%) | Reference |

|---|---|---|---|---|

| Psilocybin | 5 - 100 | < 18.3% (Ion Enhancement: 45.7%) | ~50% | [9][10] |

| Psilocin | 0.5 - 100 | < 18.3% (Ion Enhancement: 31.9%) | ~50% | [9][10] |

| 5-MeO-DMT | (Not specified in fungal matrix) | (Not specified in fungal matrix) | (Not specified in fungal matrix) |[15] |

Note: The data presented are compiled from various studies and may not be directly comparable. They serve as an estimate for potential yields and analytical performance.

Conclusion and Future Directions

The theoretical framework presented here offers a plausible and scientifically grounded strategy for the biosynthesis of Psilomethoxin in Psilocybe species. By harnessing the fungus's native metabolic machinery and introducing a single, targeted enzymatic step, it is feasible to redirect carbon flux from tryptophan towards the production of this novel psychoactive compound. The successful implementation of this strategy would not only create a sustainable and scalable production platform for Psilomethoxin but would also serve as a proof-of-concept for the broader application of synthetic biology in Psilocybe to generate a diverse array of valuable tryptamine derivatives for pharmaceutical research and development. Future work should focus on screening O-methyltransferase candidates from various organisms to identify an enzyme with optimal activity and substrate specificity within the fungal cellular environment.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]

- 4. An enzyme makes mushrooms “magical” - Leibniz-HKI [leibniz-hki.de]

- 5. Melatonin - Wikipedia [en.wikipedia.org]

- 6. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]

- 13. Metabolic engineering of Saccharomyces cerevisiae for the de novo production of psilocybin and related tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of Saccharomyces cerevisiae for the de novo production of psilocybin and related tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Dawn of a New Psychedelic Era: An In-depth Technical Guide to the Early Research of 5-Methoxypsilocin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 5-methoxypsilocin and its close analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The document focuses on the initial synthesis, early pharmacological characterization, and the nascent understanding of the structure-activity relationships of these potent psychoactive compounds. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development and psychedelic science, offering a historical perspective on the experimental methodologies and key findings that laid the groundwork for modern research.

Introduction

The mid-20th century marked a pivotal period in the exploration of psychoactive compounds. Among the numerous tryptamines investigated for their profound effects on consciousness, 5-methoxy-substituted derivatives emerged as a particularly potent class. The initial synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) by Japanese chemists Toshio Hoshino and Kenya Shimodaira in 1936 was a landmark achievement, predating the widespread interest in psychedelic research by several decades.[1] This early work, followed by the pharmacological investigations of researchers like Peter K. Gessner in the 1960s, began to unravel the complex relationship between the chemical structure of these molecules and their biological activity. This guide delves into this early, seminal research, presenting the available data in a structured format to facilitate understanding and further inquiry.

Early Synthesis and Chemical Properties

Synthesis of 5-Methoxy-N,N-dimethyltryptamine

Modern streamlined, chromatography-free syntheses of 5-MeO-DMT often start from the readily available and inexpensive compound melatonin (B1676174). One such method reports a 76% overall yield from melatonin and can be conducted on a large scale in a relatively short timeframe. Demethylation of the resulting 5-MeO-DMT can then be performed to yield bufotenin (5-hydroxy-N,N-dimethyltryptamine).[2]

Chemical Properties of 5-MeO-DMT:

-

Chemical Formula: C₁₃H₁₈N₂O[1]

-

Molecular Weight: 218.298 g/mol [1]

-

Appearance: As a freebase, it is a white solid.[1]

-

Melting Point: 69.5°C[1]

-

Solubility: Water solubility is >32.7 μg/mL.[1]

Early Pharmacological Investigations

The 1960s saw a surge in research aimed at understanding the pharmacological actions of psychotomimetic tryptamines. The work of Peter K. Gessner and his colleagues was particularly influential in establishing the structure-activity relationships within this family of compounds. Their research utilized both in vivo behavioral assays in rodents and in vitro tissue preparations to characterize the potency and mechanism of action of 5-MeO-DMT and its analogs.

In Vivo Behavioral Studies

Early behavioral studies in rodents were crucial for quantifying the relative potencies of different tryptamine (B22526) derivatives. Gessner and colleagues employed a behavioral test system to compare the effects of various methoxy-substituted N,N-dimethyltryptamines.[3]

Key Findings from Gessner et al. (1968):

-

Relative Potency: In their behavioral test system, 5-methoxy-N-methyl-N-ethyltryptamine was found to be significantly more potent than 5-methoxy-N,N-dimethyltryptamine.[3]

-

Isomer Comparison: The activity of 4-methoxy-N,N-dimethyltryptamine approached that of 5-methoxy-N,N-dimethyltryptamine, while the 6- and 7-methoxy isomers were significantly less potent.[3]

-

Comparison with other Tryptamines: 5-Methoxy-N,N-dimethyltryptamine proved to be significantly more potent than psilocin (4-hydroxy-N,N-dimethyltryptamine) and N,N-diethyltryptamine.[3]

In Vitro Pharmacological Data

While specific quantitative data from the earliest studies is sparse in readily available literature, later research building on this foundation has provided detailed receptor binding profiles. It is important to note that the concept of specific serotonin (B10506) receptor subtypes was still evolving during the period of this early research.

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| 5-MeO-DMT | 5-HT₁ₐ | 3 ± 0.2 | [1] |

| 5-MeO-DMT | 5-HT₂ₐ | 907 ± 170 | [1] |

Table 1: Receptor Binding Affinities of 5-MeO-DMT. This data is from more recent studies but reflects the high affinity for the 5-HT₁ₐ receptor that was alluded to in early structure-activity relationship studies.

Experimental Protocols

The methodologies employed in the early research of 5-methoxypsilocin and its analogs were foundational and have since been refined. Below are generalized descriptions of the types of experimental protocols that would have been used during this period.

Synthesis of Tryptamines (Generalized Early Method)

The synthesis of N,N-dimethyltryptamines in the mid-20th century often involved multi-step procedures starting from a substituted indole. A general representation of such a synthesis is provided below.

Early In Vitro Bioassay: The Rat Fundus Strip Preparation

Before the advent of specific receptor binding assays, isolated tissue preparations were instrumental in characterizing the pharmacological effects of new compounds. The rat stomach fundus strip is a classic preparation used to study the effects of serotonin and its analogs.

Early Analytical Technique: Thin-Layer Chromatography

Thin-layer chromatography (TLC) was a widely used analytical technique during the mid-20th century for the separation and identification of compounds in a mixture. Its application to the analysis of tryptamines was crucial for assessing purity and identifying reaction products.

Early Understanding of Signaling Pathways

The understanding of serotonin's role as a neurotransmitter and the concept of specific receptors were in their infancy during the early period of 5-methoxypsilocin research. The prevailing hypothesis was that the psychoactive effects of tryptamines were mediated through their interaction with the "serotonin receptor." The diagram below illustrates this early, generalized understanding of the mechanism of action.

Conclusion

The early research on 5-methoxypsilocin and its analogs, from the initial synthesis by Hoshino and Shimodaira to the pharmacological characterizations by Gessner and others, laid a critical foundation for the field of psychedelic science. While the tools and techniques of the time were less sophisticated than those available today, the fundamental principles of structure-activity relationships and the quest to understand the biological basis of psychoactivity were firmly established. This guide has aimed to consolidate and present this early knowledge in a format that is both informative for historical context and useful for contemporary researchers building upon this important legacy.

References

Navigating the Serotonergic Landscape: A Technical Guide to Psilomethoxin and 5-MeO-DMT Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-HO-5-MeO-DMT) is a lesser-known tryptamine (B22526) that has garnered interest within psychedelic research due to its structural similarity to both psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). It is hypothesized that psilomethoxin may act as a prodrug to the potent psychedelic 5-MeO-DMT. To date, there is a significant lack of direct scientific studies on the receptor binding affinity of psilomethoxin itself.[1] Consequently, this guide will focus on the well-documented receptor binding profile of its putative active metabolite, 5-MeO-DMT, providing a foundational understanding for future research into psilomethoxin. This document will detail the receptor binding affinities of 5-MeO-DMT and related compounds, provide comprehensive experimental protocols for conducting such studies, and illustrate the associated signaling pathways.

Data Presentation: Receptor Binding Affinities

The following tables summarize the quantitative data on the binding affinities (Ki, nM) of 5-MeO-DMT and comparative psychedelic compounds at various serotonin (B10506) (5-HT) and other receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of 5-MeO-DMT at Human Serotonin Receptors

| Receptor | Ki (nM) | Reference |

| 5-HT1A | < 10 | [2] |

| 5-HT2A | > 1000 | [2] |

| 5-HT2C | 340 | |

| 5-HT1D | 3.48 (normalized pKi) | |

| 5-HT1E | 1.72 (normalized pKi) | |

| 5-HT5A | 1.84 (normalized pKi) | |

| 5-HT6 | 2.73 (normalized pKi) | |

| 5-HT7 | 3.69 (normalized pKi) |

Note: Some values are presented as normalized pKi from broad receptor screening panels and have been converted to reflect general affinity ranges for this table.

Table 2: Comparative Binding Affinities (Ki, nM) of Psychedelic Compounds

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference |

| 5-MeO-DMT | < 10 | > 1000 | 340 | [2] |

| Psilocin | 2.88 (normalized pKi) | 2.14 (normalized pKi) | 2.52 (normalized pKi) | |

| Psilocybin | > 10,000 | > 10,000 | > 10,000 | |

| DMT | 0 (normalized pKi) | 2.58 (normalized pKi) | 3.42 (normalized pKi) | |

| LSD | 1.1 | < 10 | < 10 |

Note: Normalized pKi values provide a relative measure of affinity across a large panel of receptors.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for assessing the binding of a test compound (e.g., 5-MeO-DMT) to serotonin receptors.

Materials and Reagents

-

Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

-

Test Compound: 5-MeO-DMT or other compounds of interest.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., serotonin, WAY-100635 for 5-HT1A).

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]

-

Scintillation Fluid: For detection of radioactivity.

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Membrane Preparation

-

Culture the transfected cells to a sufficient density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store the membrane preparation in aliquots at -80°C.

Competitive Binding Assay Procedure

-

Prepare serial dilutions of the test compound (e.g., 5-MeO-DMT) in the assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand and cell membrane preparation.

-

Non-specific Binding: Radioligand, cell membrane preparation, and a high concentration of the non-specific binding control.

-

Competitive Binding: Radioligand, cell membrane preparation, and each dilution of the test compound.

-

-

Initiate the binding reaction by adding the cell membrane preparation to the wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The primary receptors for 5-MeO-DMT are the 5-HT1A and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates distinct intracellular signaling cascades.

Caption: 5-HT1A receptor signaling cascade.

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data on the receptor binding affinity of psilomethoxin remains elusive, the comprehensive understanding of its putative metabolite, 5-MeO-DMT, provides a critical foundation for future research. The high affinity of 5-MeO-DMT for the 5-HT1A receptor, in contrast to many other classic psychedelics, suggests a unique pharmacological profile that warrants further investigation. The detailed protocols and workflows presented in this guide offer a standardized approach for researchers to explore the binding characteristics of novel tryptamines like psilomethoxin, ultimately contributing to a more nuanced understanding of their therapeutic potential.

References

- 1. Psilomethoxin - Wikipedia [en.wikipedia.org]

- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

In vitro characterization of 4-HO-5-MeO-DMT

An In-Depth Technical Guide on the In Vitro Characterization of 4-HO-5-MeO-DMT (Psilomethoxin)

Disclaimer: Direct experimental data on the in vitro characterization of 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as psilomethoxin, is exceptionally scarce in publicly available scientific literature.[1][2] Consequently, this guide provides a comprehensive overview based on the well-documented pharmacological profiles of its closest structural analogs: 4-hydroxy-N,N-dimethyltryptamine (4-HO-DMT or psilocin) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals interested in the potential characteristics of 4-HO-5-MeO-DMT.

Introduction: A Tale of Two Analogs

4-HO-5-MeO-DMT is a unique tryptamine (B22526) that incorporates the key structural motifs of two well-known psychedelic compounds: the 4-hydroxyl group of psilocin (4-HO-DMT) and the 5-methoxy group of 5-MeO-DMT.[1] Psilocin is the active metabolite of psilocybin and is primarily responsible for the effects of "magic mushrooms," acting as a potent agonist at serotonin (B10506) 5-HT2A receptors.[3][4][5][6] In contrast, 5-MeO-DMT is recognized for its high affinity for the 5-HT1A receptor, in addition to its activity at 5-HT2A receptors.[7][8][9][10]

By examining the in vitro data of these two parent compounds, we can formulate hypotheses about the receptor binding profile and functional activity of 4-HO-5-MeO-DMT. This approach, grounded in structure-activity relationships (SAR), provides a foundational understanding for future empirical studies.

Predicted and Analog Receptor Binding Profiles

The primary targets for psychedelic tryptamines are serotonin (5-HT) receptors. The binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. Lower Kᵢ values signify higher binding affinity.

Receptor Binding Affinity Data of Analogs

The following table summarizes the binding affinities of 4-HO-DMT and 5-MeO-DMT at key serotonin receptors. This data suggests that 4-HO-5-MeO-DMT will likely exhibit high affinity for both 5-HT1A and 5-HT2A receptors.

| Receptor | 4-HO-DMT (Psilocin) Kᵢ (nM) | 5-MeO-DMT Kᵢ (nM) |

| 5-HT1A | 49 - 567[3] | 1.9 - 10[9][10] |

| 5-HT2A | 49 - 567[3] | 907 ± 170[7] |

| 5-HT2C | 49 - 567[3] | >1000[9] |

| SERT | Sub-micromolar affinity[11] | IC₅₀ comparable to cocaine[9] |

Note: A wide range for 4-HO-DMT Kᵢ at 5-HT receptors is reported in some literature, reflecting variability in experimental conditions. 5-MeO-DMT shows marked selectivity for the 5-HT1A receptor.[7][10]

Predicted and Analog Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Key parameters include EC₅₀ (the concentration for 50% of maximal response) and Eₘₐₓ (the maximum response relative to a reference agonist like serotonin).

Functional Activity Data of Analogs

Psilocin and its analogs are generally efficacious agonists at 5-HT2A receptors.[4][12] 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors.[10]

| Assay Type | Target Receptor | 4-HO-DMT (Psilocin) | 5-MeO-DMT |

| Calcium Flux | 5-HT2A | Potent, high-efficacy agonist (Eₘₐₓ ~90-100%)[4] | Agonist activity |

| G-Protein Activation | 5-HT1A | Agonist activity | Potent agonist (EC₅₀ ~100 nM)[9] |

Key Signaling Pathways

The interaction of tryptamines with 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor typically couples to the inhibitory G-protein, Gαi/o.[13][14] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and ERK.[13][14]

5-HT2A Receptor Signaling

The 5-HT2A receptor couples to the Gαq protein, activating Phospholipase C (PLC).[13] This enzyme cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), which are central to its psychedelic effects.[15]

Experimental Protocols

Standard in vitro assays are essential for characterizing novel compounds. Below are generalized protocols for determining receptor binding affinity and functional activity.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Materials:

-

Cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells).

-

Radioligand with high affinity for the target (e.g., [³H]ketanserin for 5-HT2A).

-

Test compound (4-HO-5-MeO-DMT) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

96-well plates and a cell harvester with glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a specific protein concentration.[16]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + radioligand + buffer.

-

Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled competing ligand.

-

Competition: Cell membranes + radioligand + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[16][17]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash filters with ice-cold buffer.[16][17]

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol: Calcium Flux Functional Assay

This assay measures Gq-coupled receptor activation by detecting transient increases in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[4][12]

1. Materials:

-

A stable cell line expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound and a reference agonist (e.g., Serotonin).

-

A fluorescence plate reader with an integrated fluid-handling system.

2. Procedure:

-

Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and grow to near confluence.

-

Dye Loading: Remove growth medium and incubate cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

-

Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period.

-

Compound Addition: Use the instrument's fluidics to add the test compound or reference agonist to the wells while continuously reading fluorescence.

-

Data Acquisition: Record the fluorescence intensity over time to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak response against the log concentration of the compound. Use a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

General In Vitro Characterization Workflow

The characterization of a novel compound like 4-HO-5-MeO-DMT follows a logical progression from broad screening to detailed functional analysis.

Conclusion and Future Directions

The in vitro characterization of 4-HO-5-MeO-DMT remains a significant gap in psychedelic science. Based on a structure-activity relationship analysis of 4-HO-DMT and 5-MeO-DMT, it is hypothesized that 4-HO-5-MeO-DMT will act as a potent agonist at both 5-HT1A and 5-HT2A serotonin receptors. The relative potency and efficacy at these and other CNS targets will define its unique pharmacological profile and potential therapeutic applications. Empirical validation using the standardized protocols outlined in this guide is a critical next step. Such research will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of how subtle structural modifications influence the complex pharmacology of tryptamines.

References

- 1. Psilomethoxin - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-5-methoxydimethyltryptamine [chemeurope.com]

- 3. Psilocybin - Wikipedia [en.wikipedia.org]

- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psilocin - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incilius alvarius Cell-Based Synthesis of 5-Methoxy-N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

The Potential Neurogenic Effects of Psilomethoxin: A Technical Whitepaper

Disclaimer: This document provides a technical overview of the potential neurogenic effects of Psilomethoxin (4-HO-5-MeO-DMT). It is critical to note that, as of the date of this publication, there is a significant lack of direct scientific research and published data specifically investigating the neurogenic properties of Psilomethoxin. The information presented herein is largely extrapolated from studies on its structural analogs, psilocin (the active metabolite of psilocybin) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). All discussions of Psilomethoxin's effects are therefore theoretical and intended for a scientific audience engaged in research and drug development.

Introduction

Psilomethoxin is a tryptamine (B22526) compound that has garnered interest due to its unique chemical structure, which combines features of both psilocin (4-HO-DMT) and 5-MeO-DMT.[1][2] This structural similarity has led to speculation about its potential psychoactive and therapeutic properties, including the capacity to promote neurogenesis.[3] Adult neurogenesis, the process of generating new neurons, is a critical aspect of neural plasticity and is implicated in mood regulation, learning, and memory.[4] Psychedelic compounds, particularly tryptamines, have emerged as a class of molecules with the potential to stimulate neurogenesis and other forms of neuroplasticity.[4]

This whitepaper will explore the theoretical basis for the potential neurogenic effects of Psilomethoxin, drawing on the established neurogenic properties of psilocybin and 5-MeO-DMT. It will also detail the experimental protocols that could be employed to investigate these potential effects and the signaling pathways that are hypothesized to be involved.

Chemical Structure and Hypothesized Mechanism of Action

Psilomethoxin's chemical structure features the 4-hydroxyl group of psilocin and the 5-methoxy group of 5-MeO-DMT.[1][3] This unique combination suggests a receptor binding profile that may also be a hybrid of its two parent compounds. The psychoactive effects of tryptamines are primarily mediated through their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[3] However, the 5-methoxy substitution is known to confer a higher affinity for the 5-HT1A receptor, as seen with 5-MeO-DMT.[3]

It is therefore hypothesized that Psilomethoxin may act as an agonist at both 5-HT2A and 5-HT1A receptors.[3] Activation of the 5-HT2A receptor is strongly linked to the neuroplastic effects of psychedelics like psilocybin.[4] The potential for significant 5-HT1A agonism could also contribute to neurogenic and plasticity-promoting effects.[3]

Evidence from Structural Analogs: Psilocybin and 5-MeO-DMT

The primary evidence for the potential neurogenic effects of Psilomethoxin comes from studies of psilocybin and 5-MeO-DMT.

Psilocybin-Induced Neurogenesis

Psilocybin has been shown to promote neurogenesis in animal models. Studies have demonstrated that psilocybin can increase the number of new neurons in the hippocampus, a brain region crucial for learning and memory.[4] This effect is believed to be mediated, at least in part, by the activation of 5-HT2A receptors, which in turn stimulates the release of brain-derived neurotrophic factor (BDNF).[4]

5-MeO-DMT-Induced Neurogenesis

Research on 5-MeO-DMT has also indicated its potential to stimulate neurogenesis. In vitro studies have shown that 5-MeO-DMT can protect neurons from cell death and promote the growth of new neural connections.

Quantitative Data from Analog Studies

The following table summarizes quantitative findings from studies on the neurogenic effects of psilocybin and 5-MeO-DMT. It is important to reiterate that this data is from analog compounds and not Psilomethoxin itself.

| Compound | Model System | Dosage | Key Findings | Reference |

| Psilocybin | Mouse | Low doses | Enhanced extinction of conditioned fear response, trend towards increased neurogenesis. | [4] |

| Psilocybin | Mouse | High doses | Significant decrease in newborn neurons in the hippocampus. | [4] |

Proposed Experimental Protocols for Investigating Psilomethoxin

To scientifically validate the hypothesized neurogenic effects of Psilomethoxin, a series of in vitro and in vivo experiments would be necessary.

In Vitro Neurogenesis Assays

-

Objective: To determine if Psilomethoxin can promote the proliferation and differentiation of neural stem cells (NSCs) into mature neurons in a controlled laboratory setting.

-

Methodology:

-

Cell Culture: Primary neural stem cells would be harvested from the hippocampus of embryonic or adult rodents and cultured in a specialized growth medium.[5]

-

Psilomethoxin Treatment: Cultured NSCs would be exposed to varying concentrations of Psilomethoxin.

-

Proliferation Assay (BrdU Incorporation): 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, would be added to the cell cultures.[5] BrdU is incorporated into the DNA of dividing cells, thus marking newly proliferated cells.

-

Immunocytochemistry: After a set incubation period, the cells would be fixed and stained with antibodies against BrdU and neuronal markers (e.g., β-III tubulin, NeuN) to identify newly formed neurons.

-

Quantification: The number of BrdU-positive and neuron-specific marker-positive cells would be quantified using fluorescence microscopy to determine the rate of neurogenesis.[5]

-

In Vivo Neurogenesis Studies

-

Objective: To assess the effects of Psilomethoxin on adult neurogenesis in a living organism.

-

Methodology:

-

Animal Model: Adult rodents (e.g., mice or rats) would be used as the model system.

-

Psilomethoxin Administration: Animals would be administered Psilomethoxin through a controlled route (e.g., intraperitoneal injection) at various doses.

-

BrdU Labeling: Animals would be injected with BrdU to label dividing cells in the brain.[6][7][8]

-

Tissue Processing: After a designated survival period (e.g., 24 hours for proliferation, several weeks for survival and differentiation), the animals would be euthanized, and their brains would be perfused and sectioned.[6]

-

Immunohistochemistry: Brain sections would be stained for BrdU and neuronal markers to identify and quantify newly generated neurons in specific brain regions, such as the dentate gyrus of the hippocampus.[6]

-

Stereological Analysis: Unbiased stereological counting methods would be used to obtain accurate estimates of the number of new neurons.

-

Hypothesized Signaling Pathways

The neurogenic effects of tryptamines are thought to be mediated by complex intracellular signaling cascades. The following diagrams illustrate the hypothesized pathways for Psilomethoxin, based on the known mechanisms of its analogs.

5-HT2A Receptor-Mediated Signaling

Activation of the 5-HT2A receptor by a psychedelic agonist is believed to initiate a cascade that leads to increased neuroplasticity.

Caption: Hypothesized 5-HT2A signaling cascade for Psilomethoxin.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule in promoting neurogenesis and synaptic plasticity. Its signaling is crucial for the therapeutic effects of many psychoactive compounds.[9][10][11][12]

Caption: The BDNF-TrkB signaling pathway in neuroplasticity.

Experimental Workflow for In Vivo Neurogenesis Study

The following diagram outlines a typical workflow for an in vivo study investigating the neurogenic effects of a novel compound like Psilomethoxin.

References

- 1. Psilomethoxin - Wikipedia [en.wikipedia.org]

- 2. Psilomethoxin - Wikiwand [wikiwand.com]

- 3. Psilomethoxin (4-HO-5-MeO-DMT) [benchchem.com]

- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 5. scantox.com [scantox.com]

- 6. In vivo Neurogenesis [bio-protocol.org]